N-(2-methylquinolin-5-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-methylquinolin-5-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-5-yl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of 2-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the trifluoromethyl group: This step involves the reaction of a suitable benzoyl chloride derivative with trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Amidation reaction: The final step involves the coupling of 2-methylquinoline with the trifluoromethyl-substituted benzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-5-yl)-2-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylquinolin-5-yl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
N-(2-methylquinolin-5-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(2-methylquinolin-5-yl)-2-nitrobenzamide: Similar structure but with a nitro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(2-methylquinolin-5-yl)-2-(trifluoromethyl)benzamide imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and potentially improved pharmacokinetic profiles compared to its analogs.
Properties
IUPAC Name |
N-(2-methylquinolin-5-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O/c1-11-9-10-13-15(22-11)7-4-8-16(13)23-17(24)12-5-2-3-6-14(12)18(19,20)21/h2-10H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHVJQJMNCBUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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